molecular formula C16H13ClN2O B7847678 4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B7847678
M. Wt: 284.74 g/mol
InChI Key: GAZGDRABFSOALO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic and Charge Transport Properties

The compound and its derivatives have been studied for their optoelectronic properties and charge transport tendencies. Research by Irfan et al. (2020) explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including closely related compounds. They found that these compounds could be efficient multifunctional materials, potentially useful in optoelectronics (Irfan et al., 2020).

Structural Analysis via X-ray Diffraction

Mazina et al. (2004) investigated the structures of several compounds, including those based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, using single-crystal X-ray diffraction. This method provides detailed insights into the molecular structure, essential for understanding the compound's chemical behavior and potential applications (Mazina et al., 2004).

Spectroscopic Characterization and NLO Analyses

Wazzan et al. (2016) conducted a comprehensive analysis of the structural parameters, spectroscopic characterization, and Non-Linear Optical (NLO) properties of derivatives of this compound. Their findings can be instrumental in assessing the potential of these compounds in various optical applications (Wazzan et al., 2016).

Synthesis of New Derivatives

Research into synthesizing new derivatives of the compound has been conducted by Dyachenko and Dyachenko (2015). They explored one-pot condensations to create new derivatives, which can expand the compound's utility in various scientific fields (Dyachenko & Dyachenko, 2015).

Antimicrobial Screening

Goswami et al. (2022) synthesized derivatives of this compound and screened them for antibacterial and antifungal activities. This application highlights the compound's potential in developing new antimicrobial agents (Goswami et al., 2022).

Spectroscopic and Thermal Studies

A study by Sadeek et al. (2015) focused on the spectroscopic, structural, thermal, and antimicrobial properties of derivatives, which could have implications in material science and microbiology (Sadeek et al., 2015).

Applications in Organic Chemistry

Elkholy (2007) explored the reactions of derivatives of the compound, leading to the creation of pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridines, showcasing its versatility in organic synthesis (Elkholy, 2007).

properties

IUPAC Name

4-(2-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)19-16(20)12(15)9-18/h1,3,5,7H,2,4,6,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGDRABFSOALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.